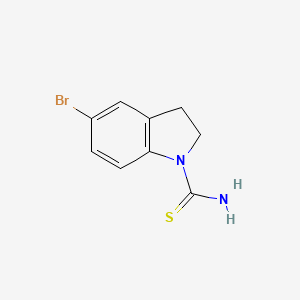

5-Bromoindoline-1-thiocarboxamide

Description

Evolution and Contemporary Significance of Indoline (B122111) and Related Heterocycles in Drug Discovery Paradigms

The journey of indole (B1671886) and its reduced form, indoline, in medicinal chemistry is a rich narrative that spans from their discovery in natural products to their current status as key building blocks in synthetic pharmaceuticals. ontosight.ainih.gov Initially identified in alkaloids and other natural compounds, the indole nucleus was found to be a recurring motif in molecules with potent biological effects. guidechem.com This observation spurred chemists to explore the synthesis and pharmacological properties of a vast array of indole derivatives. core.ac.uknih.gov

The significance of the indoline scaffold is highlighted by its presence in numerous approved drugs and clinical candidates. ontosight.ai Its structural features allow for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net This versatility has made the indoline core a valuable tool for medicinal chemists in their efforts to design drugs targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders. ontosight.airesearchgate.net The continued exploration of the chemical space around the indoline scaffold promises to yield new therapeutic agents with improved efficacy and safety profiles. beilstein-archives.orgacs.org

Conceptualization of 5-Bromoindoline-1-thiocarboxamide as a Distinct Chemical Entity within the Indoline Scaffold Landscape

Within the vast chemical space of indoline derivatives, this compound emerges as a conceptually intriguing molecule. While specific research on this exact compound is not widely published, its structure can be deconstructed to understand its potential chemical and biological properties based on its constituent parts: the 5-bromoindoline (B135996) core and the N-thiocarboxamide functional group.

The starting point for this conceptualization is 5-bromoindoline itself. This compound is accessible through the reduction of 5-bromoindole (B119039). guidechem.com The presence of the bromine atom at the 5-position of the indoline ring is significant. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often through halogen bonding.

The second key component is the 1-thiocarboxamide group. Thiocarboxamides, as isosteres of amides, exhibit distinct electronic and steric properties. nih.govnih.gov The replacement of the carbonyl oxygen with a sulfur atom alters the hydrogen bonding capacity and reactivity of the functional group. nih.gov In medicinal chemistry, the thioamide moiety has been incorporated into various compounds to enhance their biological activity. nih.govdntb.gov.ua

The synthesis of N-substituted indoline-1-carbothioamides has been reported in the literature, providing a blueprint for the potential synthesis of this compound. For instance, the reaction of indoline with an isothiocyanate is a common method to form the N-thiocarboxamide linkage. core.ac.uk A plausible synthetic route to the target compound could therefore involve the reaction of 5-bromoindoline with a suitable thiocarbamoylating agent.

Table 1: Physicochemical Properties of 5-Bromoindoline

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | PubChem nih.gov |

| Molecular Weight | 198.06 g/mol | PubChem nih.gov |

| Melting Point | 36-40 °C | Sigma-Aldrich sigmaaldrich.com |

| XLogP3 | 2.9 | PubChem nih.gov |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-indole | PubChem nih.gov |

Intrinsic Structural Plasticity and Advanced Derivatization Potential of the Indoline Core in Novel Chemical Space Exploration

The indoline scaffold possesses a high degree of structural plasticity, making it an excellent starting point for the exploration of novel chemical space. core.ac.ukontosight.ai The core structure offers several sites for derivatization, allowing for the systematic modification of the molecule to optimize its properties.

The nitrogen atom of the indoline ring is a key handle for derivatization. It can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. This allows for the modulation of the molecule's electronic properties and steric bulk, which can have a profound impact on its biological activity.

The aromatic ring of the indoline core also provides opportunities for modification. The bromine atom in 5-bromoindoline is particularly useful in this regard, as it can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a diverse range of substituents, including aryl, heteroaryl, and alkyl groups, at the 5-position.

Furthermore, the thiocarboxamide moiety in the conceptualized this compound offers additional avenues for derivatization. The sulfur atom can be alkylated or oxidized, and the N-H bond can participate in further reactions. This multi-faceted reactivity of the indoline core and its substituents allows for the creation of large and diverse libraries of compounds for biological screening. nih.gov

Table 2: Proposed Synthetic Scheme for this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-Bromoindole | Sodium cyanoborohydride (NaBH₃CN), Acetic acid | 5-Bromoindoline |

| 2 | 5-Bromoindoline | Phenyl isothiocyanate, Triethylamine (TEA), Dichloromethane (DCM) | 5-Bromo-N-phenylindoline-1-carbothioamide (An illustrative example) |

This proposed synthesis is based on established methods for the reduction of indoles and the formation of N-aryl thiocarboxamides from indolines. guidechem.comcore.ac.uk The specific synthesis of the unsubstituted this compound would require a different thiocarbamoylating agent.

The indoline scaffold continues to be a cornerstone of modern medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. The conceptualization of this compound highlights the potential for creating new chemical entities by combining the established attributes of the indoline core with the unique properties of a thiocarboxamide functional group and a bromine substituent. The inherent structural plasticity and derivatization potential of this scaffold ensure that it will remain a fertile ground for drug discovery research for the foreseeable future. Further investigation into the synthesis and biological evaluation of compounds such as this compound is warranted to fully explore their therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2S |

|---|---|

Molecular Weight |

257.15 g/mol |

IUPAC Name |

5-bromo-2,3-dihydroindole-1-carbothioamide |

InChI |

InChI=1S/C9H9BrN2S/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13) |

InChI Key |

LSEIOKXUPCRWGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Br)C(=S)N |

Origin of Product |

United States |

Elucidation of Structure Activity Relationships in 5 Bromoindoline 1 Thiocarboxamide Derivatives

Quantification of Positional Substitution Effects on Intrinsic Biological Activity Profiles

The biological activity of 5-bromoindoline-1-thiocarboxamide derivatives is intricately linked to the nature and position of various substituents on the indoline (B122111) core and the N1-thiocarboxamide side chain. This section dissects the influence of these substitutions.

This enhancement in bioactivity can be attributed to several factors:

Increased Lipophilicity: The bromine atom significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein, thereby enhancing binding affinity and selectivity.

Metabolic Stability: Bromination can block metabolically susceptible sites, leading to a more favorable pharmacokinetic profile. For instance, 5-bromobrassinin, a related indole (B1671886) derivative, exhibits a better pharmacological profile with slower clearance compared to the non-brominated brassinin (B1667508) beilstein-archives.org.

In the context of anticancer activity, 5-bromobrassinin has been shown to suppress the growth of aggressive melanoma isograft tumors and induce tumor regression in mouse models beilstein-archives.org. While these findings are on an indole rather than an indoline core, they strongly suggest that the 5-bromo substituent on the indoline ring of this compound would similarly play a crucial role in enhancing its biological efficacy.

The N1-thiocarboxamide group is a key functional moiety that significantly influences the molecule's interaction with its biological targets. This group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions within a protein's binding pocket.

Research on related compounds underscores the importance of the N1-substituent for biological activity. For instance, in a series of indoline-based dual 5-lipoxygenase/soluble epoxide hydrolase inhibitors, a thiourea (B124793) group, which is structurally similar to a thiocarboxamide, was found to be crucial for binding. The thiourea moiety was observed to donate two hydrogen bonds to the side chain of a glutamine residue and accept a hydrogen bond from a tyrosine residue within the enzyme's active site nih.gov. This highlights the potential of the thiocarboxamide group in this compound to form multiple hydrogen bonds, thereby anchoring the ligand to its target.

C2 and C3 Positions: The C2 and C3 positions of the indoline ring are often sites for substitution to modulate activity. In many bioactive indole and indoline scaffolds, the introduction of small alkyl or aryl groups at these positions can influence the molecule's conformation and its fit within a binding pocket. For example, in a study of indole-2-carboxamide derivatives as antitubercular agents, modifications at the C3 position led to compounds with exceptional activity nih.gov. The presence or absence of substituents at C2 and C3 can also affect the planarity and flexibility of the indoline ring system.

The following table illustrates a hypothetical SAR for this compound derivatives based on inferred knowledge from related compounds.

| Position | Substituent | Inferred Effect on Activity | Rationale |

| C2 | Small alkyl (e.g., -CH3) | Potentially increases activity | May enhance hydrophobic interactions in the binding pocket. |

| C3 | Phenyl | May increase or decrease activity | Dependent on the specific target; could introduce favorable π-stacking or cause steric hindrance. |

| C4 | Methoxy (-OCH3) | Potentially increases activity | Electron-donating group may enhance binding through electronic effects. |

| C6 | Fluoro (-F) | Potentially increases activity | Can improve metabolic stability and act as a hydrogen bond acceptor. |

| C7 | Methyl (-CH3) | Potentially decreases activity | May introduce steric clashes with the N1-thiocarboxamide group, altering the bioactive conformation. |

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional shape, or conformation, of this compound is a critical determinant of its biological activity. The indoline ring is not planar and can adopt different puckered conformations. The orientation of the N1-thiocarboxamide group relative to the indoline ring system is also a key conformational feature.

The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict these bioactive conformations. For instance, in a study of indoline-based inhibitors, molecular docking revealed that the indoline moiety is positioned near the catalytic center of the enzyme, engaging in van der Waals interactions with several hydrophobic residues nih.gov.

The substituents on the indoline ring and the thiocarboxamide group will influence the preferred conformation of the molecule. For example, bulky substituents at the C7 position could sterically hinder the rotation of the N1-thiocarboxamide group, locking the molecule into a specific conformation that may or may not be favorable for binding.

Stereochemical Determinants of Biological Potency and Selectivity

Chirality plays a pivotal role in the biological activity of many small molecules. If the this compound scaffold is substituted at the C2 or C3 positions with groups other than hydrogen, it will contain one or more stereocenters. The different stereoisomers (enantiomers and diastereomers) of the molecule can exhibit vastly different biological potencies and selectivities.

This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. One stereoisomer may fit perfectly into the binding site, while its mirror image may not be able to establish the same crucial interactions.

A study on the stereochemistry of 3-Br-acivicin isomers demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake and/or target interaction is highly stereospecific unimi.it. This underscores the importance of controlling the stereochemistry during the synthesis of bioactive compounds. For this compound derivatives with stereocenters, it is highly probable that one stereoisomer will be significantly more active than the others. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the drug discovery process.

Pharmacological and Biological Activities of 5 Bromoindoline 1 Thiocarboxamide Derivatives

Anticancer and Anti-angiogenic Potencies

The dual action of targeting both tumor cells and the vasculature that supports them is a cornerstone of modern cancer therapy. Derivatives of 5-bromoindole (B119039) have demonstrated potential in both of these areas, exhibiting cytotoxic effects against cancer cells and inhibiting the formation of new blood vessels.

Investigation of Anti-Proliferative Effects in Diverse Cancer Cell Lines

Derivatives of 5-bromoindole have shown significant anti-proliferative effects across a range of human cancer cell lines. The cytotoxic activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

One such derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has demonstrated notable anti-proliferative activity against the A549 lung cancer cell line, with a reported IC₅₀ value of 14.4 µg/mL. nih.govnih.govresearchgate.net In addition to cancer cells, this compound also effectively inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for angiogenesis, showing an IC₅₀ of 5.6 µg/mL. nih.govnih.govresearchgate.net

Further research into related structures has expanded the scope of their anticancer potential. For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives displayed varying degrees of cell growth inhibitory activities against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Within this series, compounds featuring a 4-arylthiazole moiety, specifically derivatives 7c and 7d, were found to be particularly effective against MCF-7 cells, with IC₅₀ values of 7.17 µM and 2.93 µM, respectively. mdpi.com Other studies have synthesized and evaluated N-alkyl-5-bromoindole derivatives for their cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net Moreover, 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles have shown potent antigrowth effects against both human lung cancer (A549) and cervical cancer (HeLa) cells. researchgate.net The broad-spectrum activity is also highlighted by studies on thiadiazole-carboxamide bridged β-carboline-indole hybrids, which possess cytotoxic potential against the A549 cell line. pensoft.net

Modulation of Angiogenesis through Inhibition of Vascular Endothelial Growth Factor (VEGF) Pathway Components (e.g., VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a primary regulator of angiogenesis. researchgate.net Several 5-bromoindole derivatives have been identified as potent inhibitors of this pathway.

For example, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide was found to have significant anti-angiogenic activity, with an IC₅₀ of 15.4 µg/mL in an ex vivo rat aorta ring assay. nih.govnih.govresearchgate.net The anti-angiogenic effects of indole (B1671886) derivatives are often attributed to their ability to inhibit VEGF. nih.govresearchgate.net A carbothioamide indole derivative, referred to as 2-NPHC, demonstrated significant, dose-dependent antiangiogenic activity and was shown to reduce the expression of the VEGF gene in the HCT116 colon cancer cell line. pensoft.net This suggests that such compounds can inhibit angiogenesis directly by targeting the release or activity of VEGF. pensoft.net

More specifically, research has pointed to the direct inhibition of VEGFR-2 as a key mechanism. pensoft.net Certain 1-benzyl-5-bromoindolin-2-one derivatives (7c and 7d) that showed strong anti-proliferative effects were also potent inhibitors of VEGFR-2, with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. mdpi.com This highlights a dual mechanism of action, targeting both the cancer cells and their blood supply. A separate study focused on designing indoline-2-one derivatives as specific VEGFR-2 inhibitors also yielded compounds with potent inhibitory activity. researchgate.net

Mechanistic Induction of Apoptotic Cell Death and Cell Cycle Arrest (e.g., G0/G1, G2/M phase)

Beyond simply halting proliferation, effective anticancer agents often induce programmed cell death, or apoptosis, and cause cell cycle arrest, preventing cancer cells from dividing. Brominated indoles have been shown to induce apoptosis in various cancer cells. researchgate.net

Studies on 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindole derivatives suggest they can trigger apoptosis through a caspase-dependent pathway in both A549 and HeLa cells. researchgate.net In another investigation, a 1-benzyl-5-bromoindolin-2-one derivative was shown to affect the cell cycle and modulate the levels of key apoptotic proteins such as caspase-3, caspase-9, Bax, and Bcl-2. mdpi.com Similarly, certain indole-aryl amides have been found to cause cell cycle arrest in the G0/G1 phase and promote apoptosis in HT29 colon cancer cells. mdpi.com Research on other indoline-2-one derivatives demonstrated an ability to induce cell cycle arrest at the S phase and significantly increase apoptosis in HepG2 liver cancer cells. researchgate.net The induction of cell cycle arrest at different phases, such as G0/G1 or G2/M, appears to be a common mechanistic feature of these compounds. mdpi.comnih.govfrontiersin.org

Targeting of Crucial Protein Kinases (e.g., EGFR, CDK-5, GSK-3β, Bcr-Abl, Mcl-1)

The dysregulation of protein kinase activity is a hallmark of many cancers. Consequently, kinases are prime targets for anticancer drug development. Research has shown that 5-bromoindole derivatives can inhibit several crucial protein kinases.

As discussed previously, VEGFR-2, a receptor tyrosine kinase, is a key target. mdpi.comresearchgate.net In addition, novel 5-bromoindole-2-carboxylic acid derivatives have been specifically investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical tyrosine kinase involved in cell proliferation. nih.gov While the provided research has strongly focused on the inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR by 5-bromoindole derivatives, there is less direct evidence linking them to the inhibition of other specified kinases such as CDK-5, GSK-3β, or Mcl-1. The Bcr-Abl fusion protein, a tyrosine kinase central to chronic myeloid leukemia (CML), is a known anticancer target, but studies specifically linking its inhibition to 5-bromoindoline-1-thiocarboxamide are not prominent in the available literature. nih.govnih.gov

Inhibition of Tubulin Polymerization Dynamics

The cellular cytoskeleton, particularly microtubules formed by the polymerization of tubulin, plays an essential role in cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a clinically validated anticancer strategy. Several 5-bromoindole derivatives have been identified as inhibitors of tubulin polymerization.

DNA Intercalation and Topoisomerase (e.g., Topo-IIα) Inhibition Mechanisms

DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and recombination. Inhibiting these enzymes, such as Topoisomerase IIα (Topo-IIα), can lead to DNA damage and cell death, making them valuable targets for chemotherapy. Some anticancer agents function by intercalating into the DNA helix, disrupting its structure and function.

While the primary mechanisms for many 5-bromoindole derivatives appear to be kinase and tubulin inhibition, the potential for DNA interaction exists. Studies on N-substituted 1H-indole-2-carboxamides, a related structural class, have involved molecular docking against a topoisomerase–DNA complex, suggesting this as a possible target. nih.gov Research on other heterocyclic compounds has established a clear link between the ability to intercalate into DNA and inhibit Topoisomerase II. nih.govnih.gov Although direct evidence specifically for this compound derivatives acting as Topo-IIα inhibitors or DNA intercalators is still emerging, the broader family of indole-based compounds has been associated with this mechanism, indicating a potential avenue for their anticancer effects. nih.gov

Antimicrobial Activities

The antimicrobial properties of this compound derivatives have been extensively investigated, revealing their potential to combat a variety of pathogenic microorganisms.

Derivatives of this compound have shown notable activity against several Gram-negative bacteria, which are notoriously difficult to treat due to their complex cell wall structure. For instance, α,ω-di(indole-3-carboxamido)polyamine derivatives, including 5-bromo-substituted analogues, have been synthesized and evaluated for their antibacterial properties. nih.gov One such analogue, a 5-bromo-indole-3-carboxamide-PA3-7-3, was found to enhance the activity of doxycycline (B596269) and erythromycin (B1671065) against Pseudomonas aeruginosa and Escherichia coli, respectively. nih.gov Another derivative, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole, demonstrated activity against Klebsiella pneumoniae. nih.gov While some studies have shown activity against Acinetobacter baumannii, the efficacy against Salmonella Typhi is less consistently reported in the reviewed literature. nih.govnih.gov

Table 1: Antibacterial Activity against Gram-Negative Pathogens

| Compound/Derivative Class | Target Pathogen | Observed Effect |

|---|---|---|

| 5-bromo-indole-3-carboxamide-PA3-7-3 | Pseudomonas aeruginosa | Potentiation of doxycycline |

| 5-bromo-indole-3-carboxamide-PA3-7-3 | Escherichia coli | Potentiation of erythromycin |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Klebsiella pneumoniae | Antibacterial activity |

The this compound derivatives have also demonstrated significant efficacy against a range of Gram-positive bacteria. A study on α,ω-di(indole-3-carboxamido)polyamine derivatives highlighted that 5-bromo-substituted indole analogues generally exhibited broad-spectrum activity, with particular potency against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov One specific analogue, 13b (polyamine PA-3-6-3), was especially noteworthy for its strong activity against these bacteria. nih.gov The initial discovery that spurred further investigation was an α,ω-di-(5-bromoindole-3-carboxamido)spermine, which showed intrinsic antimicrobial activity against both S. aureus and MRSA. nih.gov However, the activity of these derivatives against Enterococcus faecalis, Enterococcus faecium, and Bacillus subtilis is not as extensively documented in the provided search results.

Table 2: Antibacterial Activity against Gram-Positive Pathogens

| Compound/Derivative Class | Target Pathogen | Observed Effect |

|---|---|---|

| α,ω-di(indole-3-carboxamido)polyamine derivatives | Staphylococcus aureus | Broad-spectrum growth inhibition |

| α,ω-di(indole-3-carboxamido)polyamine derivatives | Methicillin-resistant S. aureus (MRSA) | Broad-spectrum growth inhibition |

| 5-bromo-indole-3-carboxamide-polyamine PA-3-6-3 (13b) | Staphylococcus aureus | Notable anti-Staphylococcus aureus activity (MIC ≤ 0.28 µM) |

| 5-bromo-indole-3-carboxamide-polyamine PA-3-6-3 (13b) | Methicillin-resistant S. aureus (MRSA) | Disruption of the bacterial membrane |

| α,ω-di-(5-bromoindole-3-carboxamido)spermine | Staphylococcus aureus | Intrinsic antimicrobial activity |

Research into the mechanisms by which these compounds exert their antimicrobial effects has pointed towards the disruption of bacterial cell membranes. For example, the analogue 13b was found to perturb the bacterial membrane of both S. aureus and MRSA, as well as the outer membrane of P. aeruginosa. nih.gov This membrane disruption is suggested to be a key mechanism for both the intrinsic antimicrobial activity of these compounds and their ability to potentiate the effects of conventional antibiotics. nih.gov Another study on 6-bromoindolglyoxylamide polyamine derivatives, a related class of compounds, also identified rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria as the mechanism of action. nih.gov The primary mode of action for bronidox (5-bromo-5-nitro-1,3-dioxane), another bromo-nitro compound, is believed to be the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition. nih.gov

Beyond their antibacterial properties, certain this compound derivatives have been evaluated for their activity against fungi and viruses. A library of α,ω-di(indole-3-carboxamido)polyamine analogues showed that 5-bromo-substituted compounds were generally more broad-spectrum, with the PA3-6-3 (13b) and PA3-12-3 (13f) analogues being particularly effective against the fungus Cryptococcus neoformans. nih.gov However, activity against Candida albicans was limited to a smaller subset of these compounds. nih.gov While the search results mention antiviral activities of various indole derivatives, specific data on the antiviral activity of this compound derivatives is not explicitly detailed. nih.govnih.govresearchgate.net For instance, novel indolylthiosemicarbazides have shown promise against Coxsackie B4 virus, but these are not direct derivatives of this compound. nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of indole derivatives, in general, is a well-established area of research. rsc.orgplos.orgmdpi.com Isatin and its derivatives, which share the indole core, are known to exhibit a wide range of biological activities, including antioxidant effects. kashanu.ac.irresearchgate.net Studies on new sulphonamide pyrolidine carboxamide derivatives have identified compounds with both antimalarial and antioxidant activity, capable of scavenging DPPH radicals. plos.org Similarly, certain new spiro[indole-3,4′-pyridine]-3′-carboxamides have demonstrated good antioxidant properties. mdpi.com While these findings suggest the potential for antioxidant activity within the broader class of indole-containing compounds, specific studies focusing solely on the free radical scavenging mechanisms of this compound derivatives were not prominent in the search results.

Emerging Biological Activities and Pharmacological Modulations

The versatile scaffold of this compound and related indole derivatives lends itself to the exploration of a variety of other biological activities. nih.govnih.gov Research has ventured into areas such as anthelmintic and anti-inflammatory properties. nih.gov For example, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been identified as potent anthelmintic agents. nih.gov The primary mode of action for some antimicrobial bromo-nitro compounds is the oxidation of essential protein thiols, which leads to the inhibition of enzyme activity. nih.gov This mechanism suggests a broader potential for pharmacological modulation beyond direct antimicrobial effects. Furthermore, the ability of certain derivatives to act as antibiotic potentiators, restoring the efficacy of older antibiotics, represents a significant emerging area of pharmacological interest. nih.govnih.gov

Computational Approaches in the Mechanistic Study of 5 Bromoindoline 1 Thiocarboxamide

Advanced Molecular Docking Simulations for Ligand-Target Binding Mode Prediction and Affinity Assessment

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of the 5-bromoindole (B119039) scaffold, molecular docking studies have been instrumental in identifying and optimizing inhibitors for various protein targets, particularly protein kinases, which are often implicated in cancer. For instance, studies on novel 5-bromoindole-2-carboxylic acid derivatives have utilized docking to predict their binding modes within the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases. d-nb.infonih.gov These simulations reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity.

In a study targeting VEGFR-2, a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were docked into the kinase's active site. The simulations showed that the 5-bromo-1H-indole-2-carbohydrazide moiety formed crucial interactions, including a hydrogen bond with the backbone of Asp1046 and multiple pi-alkyl interactions with residues like Leu889, Ile888, and Leu1019. d-nb.info Another study focusing on EGFR identified strong binding energies for similar derivatives, highlighting their potential as inhibitors. nih.gov These computational predictions provide a rational basis for the observed biological activities and guide the synthesis of more potent analogs.

Table 1: Molecular Docking of 5-Bromoindole Derivatives Against Protein Kinases

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 5-bromoindole-2-carboxylic acid hydrazone | VEGFR-2 | -8.02 to -8.76 | Asp1046, Leu889, Ile888, Val848, Cys919 d-nb.info |

| 5-bromoindole-2-carbothioamide | EGFR | Not specified | Not specified nih.gov |

| 5-bromoindole-2-oxadiazole | EGFR | Not specified | Not specified nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. These methods are used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies (HOMO/LUMO) and electrostatic potential maps.

For indole (B1671886) derivatives, DFT calculations have been employed to validate experimental findings and predict chemical behavior. A study on 7-acetamido-2-aryl-5-bromoindoles used the B3LYP/6-311G basis set to calculate the optimized structure, including bond lengths and angles, which were found to be in good agreement with data from X-ray crystallography. mdpi.com Such calculations help to understand the molecule's preferred conformation.

Furthermore, DFT is used to probe reactivity. Computational studies have shown that the activation energy for electrophilic bromination at the C-5 position of the indole ring is significantly lower than at other positions, explaining the regioselectivity of this synthetic step. In studies of indolynes generated from 5-bromoindole, DFT calculations (B3LYP/6-31G(d)) were used to model the transition states of nucleophilic additions, successfully predicting the observed regioselectivity based on the distortion and polarization of the aryne intermediate. nih.gov These analyses are crucial for understanding the intrinsic electronic properties that dictate the chemical and biological behavior of the 5-bromoindole scaffold.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations track the movements of every atom in the system over a set period (e.g., nanoseconds), providing crucial information on the stability of the binding pose, the flexibility of the protein and ligand, and the energetic contributions to binding. mdpi.com

MD simulations are increasingly applied to study complexes involving indole derivatives. For example, the stability of N-tosyl-indole hybrid thiosemicarbazones bound to tyrosinase has been evaluated using MD simulations. nih.gov Similarly, the interaction between 5-bromoindole hydrazone derivatives and VEGFR has been further explored with MD to understand the dynamic structural changes that occur upon ligand binding. d-nb.info

A typical MD simulation analysis involves monitoring several parameters:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial docked pose. A stable RMSD profile over time suggests a stable binding complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein. High fluctuations can reveal regions of the protein that are highly mobile or undergo conformational changes upon ligand binding. mdpi.com

Radius of Gyration (Rg): Measures the compactness of the protein. Significant changes in Rg can indicate protein unfolding or large conformational shifts. mdpi.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex exposed to the solvent, providing insights into how binding affects the protein's interaction with its aqueous environment. mdpi.com

These analyses provide a more complete and realistic picture of the ligand-protein interaction, validating docking results and offering a deeper understanding of the binding mechanism.

In Silico Prediction of Pharmacokinetic Properties and Metabolic Stability (e.g., microsomal turnover)

A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are vital for filtering out compounds with poor pharmacokinetic profiles early in the discovery process, saving time and resources.

Computational tools are routinely used to predict the drug-likeness of novel compounds based on the 5-bromoindole scaffold. For a series of 5-bromoindole hydrazone derivatives, in silico analysis predicted adequate absorption levels. d-nb.info Crucially, these models also predicted a low likelihood of cytochrome P450 (CYP) enzyme inhibition, which is important as CYP enzymes are responsible for the metabolism of many drugs. d-nb.info The same study also found no evidence of in silico hepatotoxicity, a major safety concern. d-nb.info Similarly, ADME assessments of N-tosyl-indole based thiosemicarbazones were used to predict their drug-like characteristics. nih.gov

These predictions are based on a compound's structural features and physicochemical properties, which are used to model its behavior in the body.

Table 2: Representative In Silico ADME/Tox Predictions for 5-Bromoindole Derivatives

| ADME/Tox Parameter | Predicted Outcome for 5-Bromoindole Analogs | Significance in Drug Development |

|---|---|---|

| Absorption | Adequate intestinal absorption predicted d-nb.info | Determines how well the drug is absorbed into the bloodstream after oral administration. |

| Metabolism (CYP Inhibition) | Predicted not to inhibit key cytochrome P450 enzymes d-nb.info | Low potential for drug-drug interactions; predictable metabolic clearance. |

| Toxicity | No in silico hepatotoxicity predicted d-nb.info | Indicates a lower risk of causing liver damage, a major reason for drug failure. |

Pharmacophore Modeling, Virtual Screening, and Ligand-Based Drug Design Strategies

When the 3D structure of a biological target is unknown, ligand-based methods become essential. Pharmacophore modeling is a powerful ligand-based strategy that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target.

This model is generated by aligning a set of known active molecules and abstracting their common chemical features. The resulting pharmacophore hypothesis serves as a 3D query for virtual screening of large compound databases. This process can rapidly identify novel and structurally diverse molecules that are likely to possess the desired biological activity. For a compound like 5-Bromoindoline-1-thiocarboxamide, a pharmacophore model could be developed using a series of biologically active 5-bromoindole analogs. The model would capture the key interaction points, such as the hydrogen-bonding capacity of the thiocarboxamide group and the hydrophobic nature of the bromoindoline core, guiding the search for new potential inhibitors.

Chemoinformatics and Scaffold-Hopping Methodologies for Novel Compound Discovery

Chemoinformatics combines computational methods with chemical information to support drug discovery. One advanced chemoinformatic strategy is "scaffold hopping," which aims to identify isosteric replacements for a core molecular structure while retaining its biological activity. This is particularly useful for discovering new intellectual property, improving pharmacokinetic properties, or moving away from a scaffold with known liabilities.

The indole scaffold has been a subject of such advanced computational strategies. In one notable example, researchers successfully used a scaffold hopping approach to transition from an indole core to an indazole framework. rsc.org This strategic leap, guided by computational analysis, led to the development of novel dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, starting from leads that were selective for only MCL-1. rsc.org

Cheminformatics also guides the exploration of bioactive chemical space. In a recent study, cheminformatic analysis of marine natural product databases highlighted that while many brominated indole scaffolds were known, their biological potential was underexplored. mdpi.com This computational insight prompted the synthesis of a library of bromoindole-containing compounds, leading to the discovery of new protease inhibitors. mdpi.com These approaches demonstrate how large-scale data analysis and computational design can rationally guide the discovery of novel compounds based on established scaffolds like 5-bromoindole.

Advanced Spectroscopic Characterization and Mechanistic Insights into 5 Bromoindoline 1 Thiocarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR Techniques)

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 5-Bromoindoline-1-thiocarboxamide in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the indoline (B122111) ring, as well as the protons of the thiocarboxamide group. The aromatic region would likely show a set of multiplets for the protons on the benzene (B151609) ring, with their chemical shifts and coupling constants influenced by the bromine substituent. The protons of the indoline ring's ethyl group would appear as two triplets in the aliphatic region. The NH₂ protons of the thiocarboxamide group would likely present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. Key resonances would include the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield (in the range of 180-200 ppm). The aromatic carbons would show distinct signals, with the carbon atom attached to the bromine atom being influenced by the halogen's electronegativity and heavy atom effect. The two aliphatic carbons of the indoline ring would be found in the upfield region of the spectrum.

2D NMR Techniques: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, while HSQC and HMBC would establish the one-bond and multiple-bond correlations between protons and carbons, respectively, thereby confirming the connectivity of the entire molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | ~7.5 | - |

| H-6 | ~7.2 | - |

| H-7 | ~6.8 | - |

| H-2 (CH₂) | ~4.1 (t) | ~50 |

| H-3 (CH₂) | ~3.1 (t) | ~30 |

| NH₂ | broad singlet | - |

| C-2 | - | ~50 |

| C-3 | - | ~30 |

| C-3a | - | ~130 |

| C-4 | - | ~128 |

| C-5 | - | ~115 |

| C-6 | - | ~132 |

| C-7 | - | ~110 |

| C-7a | - | ~150 |

| C=S | - | ~190 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) is crucial for the accurate determination of the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion peak, providing a clear signature for the presence of a single bromine atom in the molecule.

Fragmentation Pathway Analysis: Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. Common fragmentation patterns for indoline derivatives often involve the cleavage of the bonds in the five-membered ring. For this compound, key fragmentation pathways could include the loss of the thiocarboxamide group, the bromine atom, or cleavage of the indoline ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (C₉H₉BrN₂S)

| Ion | Predicted m/z | Description |

| [M]⁺ | 255.97/257.97 | Molecular ion with bromine isotopes |

| [M-Br]⁺ | 177.04 | Loss of bromine atom |

| [M-CSNH₂]⁺ | 196.98/198.98 | Loss of thiocarboxamide group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. Key vibrational frequencies would include the N-H stretching of the secondary amine in the indoline ring and the primary amine of the thiocarboxamide group, typically appearing in the region of 3200-3400 cm⁻¹. The C=S stretching vibration of the thiocarbonyl group is expected to be observed in the range of 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. vscht.czresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the electronic transitions within the molecule. The indoline chromophore is expected to exhibit absorption bands in the UV region. The presence of the bromine substituent and the thiocarboxamide group would likely cause a bathochromic (red) shift of these absorption bands compared to unsubstituted indoline.

Interactive Data Table: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Absorption | Assignment |

| IR | ~3300 cm⁻¹ | N-H stretching (amine) |

| IR | ~1250 cm⁻¹ | C=S stretching (thiocarbonyl) |

| IR | ~1600 cm⁻¹ | Aromatic C=C stretching |

| UV-Vis | ~260 nm, ~300 nm | π → π* transitions |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Data

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, a hypothetical analysis can be made. The analysis would provide exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the conformation of the five-membered indoline ring and the orientation of the thiocarboxamide substituent. Intermolecular interactions, such as hydrogen bonding involving the N-H groups and the thiocarbonyl sulfur, would also be elucidated, providing insights into the crystal packing.

Advanced Luminescence Spectroscopy (e.g., Room-Temperature Phosphorescence, Fluorescence Anisotropy) for Photophysical Property Probing and Molecular Interactions

Advanced luminescence spectroscopy techniques could be employed to investigate the photophysical properties of this compound. The presence of the bromine atom could enhance intersystem crossing, potentially leading to observable room-temperature phosphorescence, a phenomenon not commonly seen in purely organic molecules. Fluorescence anisotropy measurements could provide information about the rotational dynamics of the molecule in solution and its potential to bind to larger macromolecules.

Integration of Spectroscopic Data for Elucidating Ligand-Target Interaction Mechanisms in Vitro

The comprehensive spectroscopic data obtained from NMR, MS, IR, UV-Vis, and luminescence studies can be integrated to build a complete picture of the molecular properties of this compound. This information is crucial for understanding its potential as a ligand for biological targets. For instance, NMR titration experiments could be used to monitor changes in chemical shifts upon binding to a protein, identifying the specific atoms involved in the interaction. Fluorescence quenching or enhancement studies could also provide evidence of binding and allow for the determination of binding affinities. The detailed structural and electronic information serves as a foundation for computational modeling and rational drug design.

Future Research Trajectories and Translational Potential of 5 Bromoindoline 1 Thiocarboxamide

Rational Design and Synthesis of Next-Generation 5-Bromoindoline-1-thiocarboxamide Derivatives with Optimized Efficacy and Target Selectivity

The rational design of next-generation this compound derivatives will be crucial for enhancing their therapeutic potential. This approach involves a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of analogues with improved efficacy and selectivity for their biological targets. nih.gov

Key Strategies for Rational Design:

Modification of the Indoline (B122111) Core: Strategic modifications to the indoline ring system can be explored to fine-tune the molecule's properties. For instance, the introduction of additional substituents on the benzene (B151609) ring could modulate electronic properties and influence binding affinity.

Alterations to the Thiocarboxamide Moiety: The thiocarboxamide group is a key functional group that can participate in various interactions with biological targets. Modifications, such as N-alkylation or N-arylation, can alter the hydrogen bonding capacity and steric profile, leading to enhanced selectivity.

Computational Modeling and In Silico Screening: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can aid in predicting the binding modes and affinities of designed derivatives. acs.org This in silico approach allows for the prioritization of compounds for synthesis, thereby streamlining the drug discovery process.

The synthesis of these rationally designed derivatives can be achieved through various organic chemistry methodologies. For example, the reaction of 5-bromoindoline (B135996) with various isothiocyanates can provide a straightforward route to a library of this compound analogues. nih.gov

Exploration of Synergistic Effects in Combination Therapies Involving this compound Analogues

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of treatment for complex diseases like cancer. acs.org The exploration of synergistic effects between this compound analogues and existing therapeutic agents could lead to more effective treatment strategies. frontiersin.org

Potential Combination Strategies:

Targeting Complementary Pathways: If this compound is found to inhibit a specific signaling pathway, combining it with a drug that targets a parallel or downstream pathway could result in a synergistic anti-cancer effect.

Overcoming Drug Resistance: In cases where resistance to a particular therapy develops, a this compound analogue could be used to re-sensitize the cells to the original drug.

Preclinical studies, including in vitro cell-based assays and in vivo animal models, will be essential to identify and validate synergistic drug combinations. The combination index (CI) method is a quantitative tool that can be used to determine whether the effect of a drug combination is synergistic, additive, or antagonistic. nih.gov

Investigation of Polypharmacological Profiles and Multi-Targeting Strategies for Complex Diseases

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery. researchgate.net A multi-targeting drug can be more effective against complex diseases that involve multiple pathological pathways. acs.orgresearchgate.net Investigating the polypharmacological profile of this compound and its derivatives could unveil novel therapeutic applications.

Approaches to Investigate Polypharmacology:

Target Fishing and Profiling: High-throughput screening methods and computational approaches can be used to identify the potential off-target interactions of this compound derivatives. researchgate.net

Design of Multi-Target Ligands: Based on the identified polypharmacological profile, medicinal chemists can design single molecules that are optimized to interact with multiple desired targets. This can be achieved by incorporating pharmacophoric features of known ligands for different targets into a single molecular scaffold.

The development of indole (B1671886) derivatives as multi-target agents has already shown promise in areas such as neurodegenerative diseases and cancer. acs.org For instance, some indole derivatives have been designed to simultaneously inhibit multiple kinases involved in cancer progression. elifesciences.orgresearchgate.net

Application of Cutting-Edge Chemical Biology Tools for Definitive Target Validation and Pathway Deconvolution

Definitive target validation is a critical step in drug development to ensure that the therapeutic effects of a compound are mediated through its intended molecular target. researchgate.netrsc.org Cutting-edge chemical biology tools can provide invaluable insights into the mechanism of action of this compound.

Key Chemical Biology Tools:

Affinity-Based Probes: The synthesis of tagged versions of this compound, such as biotinylated or fluorescently labeled probes, can be used for affinity purification or imaging studies to identify its binding partners within the cell.

Photoaffinity Labeling: This technique involves the use of a photoreactive version of the compound that, upon UV irradiation, forms a covalent bond with its target protein, allowing for its identification and characterization.

Chemoproteomics: This approach combines chemical probes with mass spectrometry-based proteomics to globally profile the protein targets of a small molecule in a complex biological system.

These tools can help to deconvolve the signaling pathways modulated by this compound and provide a deeper understanding of its biological effects.

Strategies for Addressing and Overcoming Mechanisms of Resistance in Therapeutic Applications

The development of drug resistance is a major challenge in the treatment of many diseases, particularly cancer. nih.gov Understanding the potential mechanisms of resistance to this compound will be crucial for its long-term therapeutic success.

Potential Mechanisms of Resistance:

Target Mutation: Mutations in the target protein can alter the binding site of the drug, reducing its affinity and efficacy.

Drug Efflux: The overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport the drug out of the cell, lowering its intracellular concentration.

Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the drug's primary target.

Strategies to Overcome Resistance:

Development of Second-Generation Inhibitors: The design of new derivatives that can effectively inhibit the mutated target.

Combination Therapy: As discussed earlier, combining this compound with other drugs can help to overcome resistance.

Targeting Resistance Mechanisms: The development of compounds that inhibit the mechanisms of resistance, such as efflux pump inhibitors.

Translational Research Perspectives and Preclinical Development Considerations

The successful translation of a promising compound from the laboratory to the clinic requires a comprehensive preclinical development program. dndi.org This involves a series of studies to evaluate the compound's safety, efficacy, and pharmacokinetic properties.

Key Preclinical Development Steps:

Pharmacokinetics and ADME Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives will need to be thoroughly characterized.

In Vivo Efficacy Studies: The therapeutic efficacy of the lead compounds will need to be demonstrated in relevant animal models of the target disease.

Toxicology Studies: Comprehensive toxicology studies are required to assess the potential adverse effects of the compound and to determine a safe starting dose for human clinical trials.

Formulation Development: The development of a stable and bioavailable formulation is essential for clinical administration.

The journey from a promising lead compound to an approved drug is a long and challenging one. However, by employing the research strategies and preclinical development considerations outlined in this article, the therapeutic potential of this compound and its derivatives can be systematically explored and potentially realized.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-Bromoindoline-1-thiocarboxamide, and how can researchers optimize reaction yields?

- Methodology :

- Nucleophilic Substitution : The bromine atom in 5-bromoindoline derivatives can be replaced with thiocarboxamide groups via reaction with thiourea under reflux in ethanol. Reaction conditions (temperature, solvent purity, and catalyst use) must be tightly controlled to avoid byproducts like dehalogenated indoline .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity. Monitor yields using HPLC with a C18 column and UV detection at 254 nm .

- Data Table :

| Parameter | Optimal Condition | Common Issues |

|---|---|---|

| Reaction Temperature | 80°C (reflux) | Lower yields at <70°C |

| Solvent | Ethanol (anhydrous) | Hydrolysis in polar solvents |

| Catalyst | None (base-free) | Base catalysts degrade thiourea |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopic Analysis :

- NMR : Compare H and C NMR spectra with known indoline derivatives (e.g., 5-Bromo-1-methylindole-3-carboxylic acid, δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H] at m/z 257.08 for CHBrNS) .

- Elemental Analysis : Verify Br and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodology :

- Dose-Response Analysis : Test compound efficacy across a logarithmic concentration range (e.g., 0.1–100 μM) to identify non-linear effects, such as hormesis in antibacterial assays .

- Control for Structural Degradation : Pre-screen stability in assay media (e.g., DMEM at 37°C for 24 hours) using LC-MS to rule out false negatives due to hydrolysis .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare results across labs, ensuring batch-to-batch consistency in compound synthesis .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and activation energies for bromine substitution. Compare with experimental kinetics (e.g., Hammett plots) .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

- Data Table :

| Parameter | Computational Result | Experimental Validation |

|---|---|---|

| Activation Energy (kJ/mol) | 85.3 (DFT) | 82.7 (kinetic study) |

| Binding Affinity (kcal/mol) | -8.2 (docking) | IC = 12 μM |

Q. How can researchers design experiments to study the metabolic stability of this compound in hepatic microsomes?

- Methodology :

- Incubation Protocol : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor parent compound depletion over 60 minutes via LC-MS/MS .

- Metabolite Identification : Perform MS fragmentation to detect glutathione adducts or oxidized species (e.g., sulfoxide formation) .

- Data Interpretation : Calculate intrinsic clearance (CL) using the substrate depletion method. Compare with analogs lacking the thiocarboxamide group to identify metabolic hotspots .

Contradiction Analysis in Research

Q. Why do some studies report high cytotoxicity for 5-Bromoindoline derivatives, while others show selectivity?

- Root Causes :

- Impurity Artifacts : Trace metal contaminants (e.g., Pd from Suzuki couplings) can induce false-positive cytotoxicity. Validate purity via ICP-MS .

- Resolution Strategy :

- Include chelating agents (e.g., EDTA) in assays to neutralize metal contaminants.

- Normalize cytotoxicity data to ROS levels (measured via DCFH-DA assay) to distinguish compound-specific vs. oxidative stress effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.